4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide
Overview
Description
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . They are used as biologically active compounds for treating cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
Indole derivatives can be synthesized using various methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques like FT-IR, NMR, and mass spectra . These techniques provide detailed information about the molecular structure and the functional groups present in the compound .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, they can participate in multicomponent reactions (MCRs) which offer access to complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be analyzed using various techniques. For instance, their fluorescence properties can be studied using UV spectroscopy .Scientific Research Applications
Cancer Treatment
Indole derivatives have shown potential in the treatment of cancer cells . They can be used as biologically active compounds, and their application in this field has attracted increasing attention in recent years .
Microbial Infections
Indole derivatives can also be used in the treatment of various microbial infections . Their antimicrobial properties make them useful in combating a range of bacterial and viral diseases .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes a wide range of conditions, from neurological disorders to metabolic diseases .
Synthesis of Other Compounds
Indole derivatives can be used in the synthesis of other complex compounds . For example, they can be used in transition metal catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles .
Pharmaceutical Industry
Amides, such as “4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide”, are important for the pharmaceutical industry . They can be used in the coupling of various compounds to create new drugs .
Research and Development
Indole derivatives are often used in research and development due to their diverse biological properties . They are used in the development of new drugs and therapies, and the study of their properties can lead to new discoveries in various fields of medicine .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been reported to interact with various targets, including enzymes like α-glucosidase and proteins involved in bacterial cell division .
Mode of Action
For instance, some indole derivatives can inhibit the activity of enzymes, thereby affecting the biochemical reactions these enzymes catalyze .
Biochemical Pathways
Related indole derivatives have been reported to impact various biochemical pathways, including those involved in bacterial cell division and glucose metabolism .
Result of Action
Related indole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may lead to the death or inhibition of harmful microorganisms .
Future Directions
properties
IUPAC Name |
4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-14(18)17-7-5-10(6-8-17)12-9-16-13-4-2-1-3-11(12)13/h1-5,9,16H,6-8H2,(H2,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBRGYRLCPRDHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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